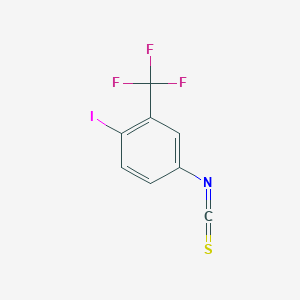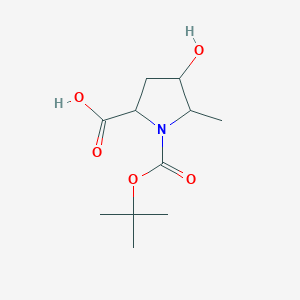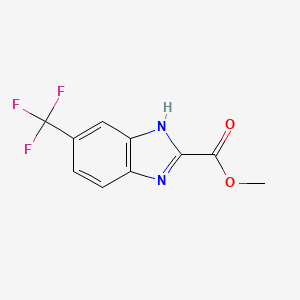
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures
Vorbereitungsmethoden
The synthesis of 1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the individual ring systems, followed by their sequential assembly into the final compound.
Imidazole Ring Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Oxane Ring Synthesis:
Pyrazole Ring Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Triazine Ring Synthesis: The triazine ring can be synthesized through the nucleophilic substitution of cyanuric chloride with various nucleophiles.
The final assembly of the compound involves the coupling of these ring systems under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Analyse Chemischer Reaktionen
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple ring systems allow it to bind to various active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione can be compared with other similar compounds, such as:
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine: This compound lacks the dione functionality, which may affect its reactivity and biological activity.
This compound derivatives: These derivatives may have different substituents on the ring systems, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C14H17N7O3 |
|---|---|
Molekulargewicht |
331.33 g/mol |
IUPAC-Name |
1H-imidazole;3-(oxan-4-yl)-6-pyrazol-1-yl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H13N5O3.C3H4N2/c17-10-13-9(15-5-1-4-12-15)14-11(18)16(10)8-2-6-19-7-3-8;1-2-5-3-4-1/h1,4-5,8H,2-3,6-7H2,(H,13,14,17,18);1-3H,(H,4,5) |
InChI-Schlüssel |
GOXMHIXWVHEPBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1N2C(=O)NC(=NC2=O)N3C=CC=N3.C1=CN=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13679724.png)
![3-Bromo-4-[[5-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1-imidazolyl]methyl]benzonitrile](/img/structure/B13679725.png)


![3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13679732.png)

![2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B13679734.png)

![2-Iodo-6-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13679753.png)

![1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13679772.png)

![Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)
